Cas no 64097-94-5 (2-(4-methylpiperazin-1-yl)-4-phenylquinoline)
2-(4-methylpiperazin-1-yl)-4-phenylquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-(4-methyl-1-piperazinyl)-4-phenyl-
- 2-(4-methylpiperazin-1-yl)-4-phenylquinoline
- AKOS002169305
- 64097-94-5
- 2-(4-Methyl-piperazin-1-yl)-4-phenyl-quinoline
- CHEMBL41598
- BDBM50076405
- EN300-26867080
- SCHEMBL11463334
- Oprea1_604941
- CBDivE_011633
-
- Inchi: 1S/C20H21N3/c1-22-11-13-23(14-12-22)20-15-18(16-7-3-2-4-8-16)17-9-5-6-10-19(17)21-20/h2-10,15H,11-14H2,1H3
- InChI Key: KTBNHBIVVRECOT-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C3C=CC=CC=3)C3C=CC=CC=3N=2)CCN(C)CC1
Computed Properties
- Exact Mass: 303.17373
- Monoisotopic Mass: 303.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 19.4Ų
Experimental Properties
- PSA: 19.37
2-(4-methylpiperazin-1-yl)-4-phenylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26867080-0.05g |
2-(4-methylpiperazin-1-yl)-4-phenylquinoline |
64097-94-5 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
2-(4-methylpiperazin-1-yl)-4-phenylquinoline Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(4-methylpiperazin-1-yl)-4-phenylquinoline
Introduction to 2-(4-methylpiperazin-1-yl)-4-phenylquinoline (CAS No: 64097-94-5)
2-(4-methylpiperazin-1-yl)-4-phenylquinoline is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a piperazine moiety with a quinoline backbone. This chemical entity has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's molecular structure, featuring a 4-methylpiperazin-1-yl substituent and a phenylquinoline core, suggests a rich chemical space for modulating biological targets. The CAS number 64097-94-5 serves as a unique identifier, ensuring precise referencing in scientific literature and industrial applications.
The quinoline scaffold is well-documented for its pharmacological relevance, with derivatives exhibiting activities ranging from antimalarial to anticancer effects. The introduction of the 4-methylpiperazin-1-yl group into this framework introduces additional hydrogen bonding capabilities and steric properties, which can influence the compound's binding affinity to biological receptors. This modification is particularly noteworthy in the context of drug design, as piperazine derivatives are frequently incorporated into small molecules due to their ability to enhance solubility and metabolic stability.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising candidates like 2-(4-methylpiperazin-1-yl)-4-phenylquinoline. These methods leverage machine learning algorithms and molecular docking simulations to predict interactions with target proteins. Such computational strategies have accelerated the discovery process, allowing researchers to prioritize compounds based on their predicted efficacy and selectivity. In parallel, experimental validation remains indispensable, with high-throughput screening (HTS) techniques providing rapid assessments of biological activity.
The synthesis of 2-(4-methylpiperazin-1-yl)-4-phenylquinoline involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic pathways often begin with the functionalization of the quinoline core, followed by nucleophilic substitution or coupling reactions to introduce the 4-methylpiperazin-1-yl moiety. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved yields and reduced byproduct formation. These innovations are critical for scaling up production while maintaining cost-effectiveness and environmental sustainability.
In the context of medicinal chemistry, the biological profile of 2-(4-methylpiperazin-1-yl)-4-phenylquinoline is of paramount importance. Preliminary studies suggest that this compound exhibits interactions with various neurotransmitter receptors, including serotonin and dopamine pathways. Such interactions are relevant in the treatment of neurological disorders such as depression and schizophrenia. Additionally, quinoline derivatives have shown promise in combating infectious diseases, particularly against resistant bacterial strains. The structural versatility of 2-(4-methylpiperazin-1-yl)-4-phenylquinoline positions it as a valuable scaffold for designing next-generation antibiotics.
The pharmacokinetic properties of this compound are also under investigation. Factors such as bioavailability, metabolic clearance rates, and potential drug-drug interactions must be carefully evaluated before advancing into clinical trials. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy play pivotal roles in characterizing the compound's physicochemical properties. Furthermore, pharmacogenomic studies may uncover genetic variations that influence individual responses to 2-(4-methylpiperazin-1-yl)-4-phenylquinoline, guiding personalized medicine approaches.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in exploring the therapeutic potential of 2-(4-methylpiperazin-1-yl)-4-phenylquinoline. Open innovation models facilitate knowledge sharing and resource allocation, accelerating the translation of laboratory findings into clinical candidates. Regulatory agencies also play a crucial role by providing frameworks for evaluating safety and efficacy before market approval. As regulatory pathways evolve to accommodate novel drug modalities, compounds like this one offer exciting opportunities for addressing unmet medical needs.
The environmental impact of synthesizing and utilizing 2-(4-methylpiperazin-1-yl)-4-phenylquinoline is another consideration that merits attention. Green chemistry principles advocate for sustainable practices, such as using renewable feedstocks and minimizing waste generation. Researchers are increasingly adopting biocatalytic methods and flow chemistry techniques to enhance sustainability in drug production. These efforts align with global initiatives aimed at reducing the ecological footprint of pharmaceutical manufacturing.
Looking ahead, the future research directions for 2-(4-methylpiperazin-1-yl)-4-phenylquinoline include exploring its role in combination therapies and investigating mechanisms of resistance in target diseases. Structural analogs can be synthesized to optimize potency while reducing off-target effects. Additionally, nanotechnology-based delivery systems may enhance bioavailability and targeted delivery profiles. As our understanding of disease biology advances, compounds like this one will continue to serve as building blocks for innovative therapeutic strategies.
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